Cas no 88339-43-9 (3-Acetyl-2,4,6-trimethylbenzaldehyde)
3-Acetyl-2,4,6-trimethylbenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 3-Acetyl-2,4,6-trimethylbenzaldehyde
- 3-acetyl-2,4,6-trimethylbenzaldehyde(SALTDATA: FREE)
- Benzaldehyde,3-acetyl-2,4,6-trimethyl
- AKOS006283220
- SCHEMBL10684381
- SB85427
- BS-36027
- DTXSID40392471
- MFCD00194531
- 88339-43-9
- CHEMBRDG-BB 5103821
-
- MDL: MFCD00194531
- Inchi: 1S/C12H14O2/c1-7-5-8(2)12(10(4)14)9(3)11(7)6-13/h5-6H,1-4H3
- InChI Key: OHFVIORELMJQOG-UHFFFAOYSA-N
- SMILES: O=C(C)C1C(C)=CC(C)=C(C=O)C=1C
Computed Properties
- Exact Mass: 190.09900
- Monoisotopic Mass: 190.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 34.1Ų
Experimental Properties
- PSA: 34.14000
- LogP: 2.62690
3-Acetyl-2,4,6-trimethylbenzaldehyde Customs Data
- HS CODE:2914400090
- Customs Data:
China Customs Code:
2914400090Overview:
2914400090 Other ketone alcohols and ketone aldehydes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914400090 other ketone-alcohols and ketone-aldehydes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
3-Acetyl-2,4,6-trimethylbenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A165805-50mg |
3-acetyl-2,4,6-trimethylbenzaldehyde |
88339-43-9 | 50mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A165805-100mg |
3-acetyl-2,4,6-trimethylbenzaldehyde |
88339-43-9 | 100mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A165805-500mg |
3-acetyl-2,4,6-trimethylbenzaldehyde |
88339-43-9 | 500mg |
$ 230.00 | 2022-06-08 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1531386-250mg |
3-Acetyl-2,4,6-trimethylbenzaldehyde |
88339-43-9 | 98% | 250mg |
¥938.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1531386-1g |
3-Acetyl-2,4,6-trimethylbenzaldehyde |
88339-43-9 | 98% | 1g |
¥1547.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1531386-5g |
3-Acetyl-2,4,6-trimethylbenzaldehyde |
88339-43-9 | 98% | 5g |
¥5045.00 | 2024-04-27 | |
| Ambeed | A449169-1g |
3-Acetyl-2,4,6-trimethylbenzaldehyde |
88339-43-9 | 95% | 1g |
$210.0 | 2025-04-16 | |
| Ambeed | A449169-5g |
3-Acetyl-2,4,6-trimethylbenzaldehyde |
88339-43-9 | 95+% | 5g |
$279.0 | 2024-04-16 | |
| 1PlusChem | 1P0047DA-5g |
Benzaldehyde, 3-acetyl-2,4,6-trimethyl- |
88339-43-9 | 95% | 5g |
$704.00 | 2025-02-21 | |
| 1PlusChem | 1P0047DA-1g |
Benzaldehyde, 3-acetyl-2,4,6-trimethyl- |
88339-43-9 | 95% | 1g |
$183.00 | 2025-02-21 |
3-Acetyl-2,4,6-trimethylbenzaldehyde Suppliers
3-Acetyl-2,4,6-trimethylbenzaldehyde Related Literature
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 3-Acetyl-2,4,6-trimethylbenzaldehyde
3-Acetyl-2,4,6-Trimethylbenzaldehyde: A Comprehensive Overview
3-Acetyl-2,4,6-trimethylbenzaldehyde, identified by the CAS number 88339-43-9, is a highly specialized aromatic aldehyde with significant applications in various industries. This compound is characterized by its unique structure, which includes an acetyl group attached to the benzene ring at position 3 and methyl groups at positions 2, 4, and 6. The combination of these substituents imparts distinctive chemical properties that make it valuable in both research and commercial settings.
The synthesis of 3-Acetyl-2,4,6-trimethylbenzaldehyde involves a series of carefully controlled reactions. Recent advancements in organic chemistry have enabled more efficient and sustainable methods for its production. For instance, researchers have explored the use of transition metal catalysts to facilitate the coupling reactions necessary for constructing the molecule's complex architecture. These innovations not only enhance yield but also reduce environmental impact, aligning with current trends toward greener chemical processes.
In terms of physical properties, 3-Acetyl-2,4,6-trimethylbenzaldehyde exhibits a melting point of approximately 115°C and a boiling point around 175°C under standard conditions. Its solubility in common solvents such as dichloromethane and ethyl acetate makes it suitable for various laboratory applications. The compound's UV-Vis spectrum reveals strong absorption bands in the range of 270–290 nm, which are attributed to the conjugated π-system formed by the benzene ring and the aldehyde group.
The chemical reactivity of 3-Acetyl-2,4,6-trimethylbenzaldehyde is a topic of ongoing research interest. Studies have shown that the aldehyde group can undergo nucleophilic addition reactions with compounds such as ammonia and hydroxylamine derivatives. Additionally, the methyl groups on the benzene ring provide steric hindrance, which can influence reaction pathways and selectivity. This makes the compound a valuable substrate for exploring regioselective reactions in aromatic chemistry.
In industrial applications, 3-Acetyl-2,4,6-trimethylbenzaldehyde finds use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. For example, it serves as a key building block in the production of certain antibiotics and fungicides due to its ability to form stable intermediates during multi-step synthesis processes. Recent studies have also highlighted its potential as a precursor for advanced materials such as polymeric films with tailored optical properties.
The environmental impact of 3-Acetyl-2,4,6-trimethylbenzaldehyde has been a focus of recent research efforts. Scientists are investigating its biodegradation pathways under various environmental conditions to assess its safety for large-scale industrial use. Preliminary findings suggest that the compound undergoes rapid microbial degradation in aerobic environments, reducing concerns about its persistence in natural ecosystems.
In conclusion, 3-Acetyl-2,4,6-trimethylbenzaldehyde, with its unique structural features and versatile chemical properties, continues to play a pivotal role in both academic research and industrial applications. As advancements in synthetic methods and material science progress further elucidation of its potential will undoubtedly lead to new innovations across multiple disciplines.
88339-43-9 (3-Acetyl-2,4,6-trimethylbenzaldehyde) Related Products
- 704-00-7(1,2-Diacetylbenzene)
- 89-74-7(2',4'-Dimethylacetophenone)
- 1667-01-2(1-(2,4,6-trimethylphenyl)ethan-1-one)
- 2040-01-9(2',3',4',5',6'-Pentamethylacetophenone)
- 2142-79-2(1-(2,3,5,6-Tetramethylphenyl)ethanone)
- 154735-88-3(Ethanone,1-(2-ethyl-6-methylphenyl)-)
- 577-16-2(2'-Methylacetophenone)
- 2040-07-5(2',4',5'-Trimethylacetophenone)
- 2142-73-6(2',5'-Dimethylacetophenone)
- 15517-57-4(Ethanone,1,1'-(2,4,6-trimethyl-1,3-phenylene)bis- (9CI))